molecular formula C12H11BrO B8452360 2-(Bromomethyl)-3-methoxynaphthalene

2-(Bromomethyl)-3-methoxynaphthalene

Cat. No.: B8452360
M. Wt: 251.12 g/mol
InChI Key: ZIIKCLODGCOQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-3-methoxynaphthalene is a valuable chemical intermediate in organic synthesis and medicinal chemistry. The bromomethyl group on the naphthalene ring system makes this compound a versatile electrophile for further functionalization, particularly in nucleophilic substitution reactions and metal-catalyzed cross-couplings, enabling the construction of more complex molecular architectures . Researchers utilize such naphthalene-based building blocks in the development of potential therapeutic agents, as the naphthalene core is a common scaffold in drug discovery . As a high-purity building block, it is essential for synthesizing compounds for biological screening and material science applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

2-(bromomethyl)-3-methoxynaphthalene

InChI

InChI=1S/C12H11BrO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,8H2,1H3

InChI Key

ZIIKCLODGCOQLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1CBr

Origin of Product

United States

Synthetic Methodologies for 2 Bromomethyl 3 Methoxynaphthalene

Retrosynthetic Analysis of 2-(Bromomethyl)-3-methoxynaphthalene

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis by disconnecting the molecule at key functional groups. The primary disconnection is at the carbon-bromine bond of the bromomethyl group, a transformation known as a functional group interconversion (FGI). This leads back to the corresponding primary alcohol, (3-methoxy-2-naphthalenyl)methanol.

Further disconnection of the primary alcohol via another FGI points to the reduction of an ester, specifically methyl 2-methoxy-3-naphthoate. This ester is identified as a key precursor. The synthesis of this precursor can be traced back to simpler starting materials, such as 2-hydroxy-3-naphthoic acid, through esterification and etherification reactions. This analysis outlines a linear synthetic sequence starting from a commercially available naphthoic acid derivative.

Precursor Identification and Preparation

The successful synthesis of this compound hinges on the efficient preparation of its precursors. The primary route involves the synthesis of methyl 2-methoxy-3-naphthoate, which serves as the central starting material for the subsequent reduction and bromination steps.

Synthesis of Methyl 2-Methoxy-3-naphthoate as a Key Starting Material

The preparation of methyl 2-methoxy-3-naphthoate is typically achieved through a two-step process starting from 2-hydroxy-3-naphthoic acid.

O-methylation: The first step involves the methylation of the hydroxyl group of 2-hydroxy-3-naphthoic acid to form 2-methoxy-3-naphthoic acid. This reaction is commonly carried out using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like potassium carbonate or sodium hydride. prepchem.comgoogle.com

Esterification: The subsequent step is the esterification of the carboxylic acid group of 2-methoxy-3-naphthoic acid. This is typically achieved by reacting the acid with methanol (B129727) under acidic catalysis, for instance, with sulfuric acid or phosphoric acid, to yield the desired methyl 2-methoxy-3-naphthoate. chembk.com

StepStarting MaterialReagentsProduct
12-Hydroxy-3-naphthoic acid1. Base (e.g., NaH, K₂CO₃)2. Methylating agent (e.g., (CH₃)₂SO₄, CH₃I)2-Methoxy-3-naphthoic acid
22-Methoxy-3-naphthoic acidMethanol (CH₃OH), Acid catalyst (e.g., H₂SO₄)Methyl 2-methoxy-3-naphthoate

Alternative Routes to Methoxy-Naphthoate Precursors

While the pathway from 2-hydroxy-3-naphthoic acid is direct, alternative strategies exist for the synthesis of substituted methoxy-naphthoate precursors. These routes might involve different starting materials or a different order of functional group installation. For example, one could envision starting with a different isomer of hydroxynaphthoic acid and performing similar methylation and esterification steps. google.com Another approach could involve the synthesis of the naphthalene (B1677914) core itself, followed by the introduction of the methoxy (B1213986) and carboxyl functionalities. The bromination of 2-methoxynaphthalene (B124790) is a known procedure for creating functionalized naphthalene derivatives, which could potentially be adapted to form precursors for the target molecule. google.comgoogle.com These alternative routes offer flexibility in synthesis design, depending on the availability and cost of starting materials.

Multi-Step Synthesis Pathways

With the key precursor, methyl 2-methoxy-3-naphthoate, in hand, the synthesis proceeds through a two-step sequence involving reduction of the ester and subsequent conversion of the resulting alcohol to the final brominated product.

Reduction of Ester Functionality to Primary Alcohol (e.g., Lithium Aluminum Hydride Reduction)

The ester group of methyl 2-methoxy-3-naphthoate is reduced to a primary alcohol, (3-methoxy-2-naphthalenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The LiAlH₄ provides a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ester, leading to its reduction to the corresponding primary alcohol after an aqueous workup.

Conversion of Hydroxyl Group to Bromomethyl Moiety (e.g., Phosphor-Tribromide-Mediated Bromination)

The final step in the synthesis is the conversion of the primary alcohol, (3-methoxy-2-naphthalenyl)methanol, into the target compound, this compound. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom. A common and effective reagent for this transformation is phosphorus tribromide (PBr₃). The reaction is typically performed in a solvent like diethyl ether at reduced temperatures (e.g., 0 °C) to control the reactivity. prepchem.com The PBr₃ activates the hydroxyl group, making it a good leaving group, which is then displaced by a bromide ion.

The forward synthesis from the key precursor is summarized in the table below:

StepStarting MaterialReagentsProduct
1Methyl 2-methoxy-3-naphthoate1. Lithium Aluminum Hydride (LiAlH₄)2. Water (H₂O) workup(3-Methoxy-2-naphthalenyl)methanol
2(3-Methoxy-2-naphthalenyl)methanolPhosphorus Tribromide (PBr₃)This compound

Optimization of Reaction Conditions for Synthesis

Information regarding the optimization of reaction conditions—such as temperature, solvent, catalyst, and reaction time—specifically for the synthesis of this compound is not available in the searched literature. General studies on benzylic bromination suggest that factors like the choice of brominating agent (e.g., N-bromosuccinimide), initiator (e.g., AIBN or light), and solvent can significantly influence the yield and selectivity of the reaction. However, without specific studies on this compound, any discussion on optimization would be speculative.

Comparative Analysis of Synthetic Efficiencies

A comparative analysis of the efficiencies of different synthetic routes to produce this compound cannot be provided due to the absence of published synthetic methods for this specific compound in the search results. Such an analysis would require data from multiple, distinct synthetic pathways, including yields, reaction times, cost of reagents, and ease of purification, none of which are available for this particular chemical.

Reactivity and Chemical Transformations of 2 Bromomethyl 3 Methoxynaphthalene

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for 2-(bromomethyl)-3-methoxynaphthalene involves the displacement of the bromide ion by a wide range of nucleophiles. The benzylic nature of the carbon-bromine bond makes it particularly susceptible to SN2 reactions, and potentially SN1 reactions under conditions that favor carbocation formation, due to the resonance stabilization of the resulting naphthylmethyl carbocation by the aromatic ring system.

Carbon-Carbon Bond Formation via Malonic Ester Synthesis

A classic method for forming carbon-carbon bonds is the malonic ester synthesis, which can be effectively applied to this compound. This sequence transforms an alkyl halide into a carboxylic acid with two additional carbon atoms.

The process begins with the deprotonation of diethyl malonate by a strong base, such as sodium ethoxide, to generate a stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group in an SN2 reaction to displace the bromide and form a new carbon-carbon bond. The resulting substituted malonic ester can then be hydrolyzed and subsequently decarboxylated upon heating to yield 3-(3-methoxynaphthalen-2-yl)propanoic acid. A potential side reaction is dialkylation of the malonic ester, though this can often be controlled by the reaction conditions.

Reactant 1Reactant 2BaseProduct of AlkylationFinal Product (after hydrolysis & decarboxylation)
This compoundDiethyl malonateSodium ethoxide (NaOEt)Diethyl 2-((3-methoxynaphthalen-2-yl)methyl)malonate3-(3-Methoxynaphthalen-2-yl)propanoic acid

Cyanide-Mediated Carbon Chain Extension

The reaction of this compound with a cyanide salt, such as sodium cyanide (NaCN), provides a direct method for extending the carbon chain by one carbon. This nucleophilic substitution reaction is a valuable route to synthesizing nitriles, which are versatile intermediates that can be further converted into carboxylic acids, amines, or amides.

The reaction typically proceeds via an SN2 mechanism, where the cyanide ion (⁻CN) attacks the benzylic carbon, displacing the bromide ion. chemspider.com The resulting product is (3-methoxynaphthalen-2-yl)acetonitrile. The choice of solvent is crucial for this reaction; polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the cyanide salt and facilitate the substitution. chemspider.com

ReactantNucleophileSolventProduct
This compoundSodium Cyanide (NaCN)DMSO(3-Methoxynaphthalen-2-yl)acetonitrile

Reactions with Oxygen-Centered Nucleophiles (e.g., Ether Formation)

Ethers can be synthesized from this compound through reactions with oxygen-centered nucleophiles. The Williamson ether synthesis is a common method, involving the reaction with an alkoxide or a phenoxide. For instance, treatment with sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent like methanol (B129727) would yield 2-(methoxymethyl)-3-methoxynaphthalene. Similarly, reaction with hydroxide (B78521) ions (e.g., from NaOH or KOH) would lead to the formation of the corresponding alcohol, (3-methoxynaphthalen-2-yl)methanol.

NucleophileReagentProductProduct Class
MethoxideSodium Methoxide (NaOCH₃)2-(Methoxymethyl)-3-methoxynaphthaleneEther
HydroxideSodium Hydroxide (NaOH)(3-Methoxynaphthalen-2-yl)methanolAlcohol
PhenoxideSodium Phenoxide (NaOPh)2-(Phenoxymethyl)-3-methoxynaphthaleneEther

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amine Formation)

The synthesis of primary amines from this compound can be achieved through several methods. Direct reaction with ammonia (B1221849) is possible, but often leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, due to the product amine being nucleophilic itself.

A more controlled method for preparing the primary amine is the Gabriel synthesis. wikipedia.orglibretexts.orgmasterorganicchemistry.com This procedure involves the N-alkylation of potassium phthalimide (B116566) with this compound. wikipedia.org The phthalimide anion acts as an ammonia surrogate. The resulting N-alkylated phthalimide is a non-nucleophilic intermediate, preventing over-alkylation. masterorganicchemistry.com Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) (Ing-Manske procedure) or under acidic or basic hydrolysis, liberates the desired primary amine, (3-methoxynaphthalen-2-yl)methanamine. wikipedia.orglibretexts.org Another route involves the use of sodium azide (B81097) to form an azido (B1232118) intermediate, which can then be reduced to the primary amine.

Reagent(s)MethodIntermediate ProductFinal Product
1. Potassium phthalimide2. Hydrazine (N₂H₄)Gabriel Synthesis2-(((3-Methoxynaphthalen-2-yl)methyl)isoindoline-1,3-dione(3-Methoxynaphthalen-2-yl)methanamine
1. Sodium azide (NaN₃)2. LiAlH₄ or H₂/PdAzide Reduction2-(Azidomethyl)-3-methoxynaphthalene(3-Methoxynaphthalen-2-yl)methanamine

Reactions with Sulfur-Centered Nucleophiles (e.g., Thioether Formation)

Thioethers (sulfides) can be readily prepared by reacting this compound with sulfur-centered nucleophiles. The reaction with a thiolate salt (RS⁻), generated by treating a thiol (RSH) with a base, proceeds via an SN2 mechanism to yield the corresponding thioether.

An alternative method involves the use of thiourea. researchgate.net Thiourea first acts as a nucleophile to displace the bromide, forming a stable, crystalline isothiouronium salt. This salt can then be easily hydrolyzed under basic conditions to generate the corresponding thiol, which can be isolated or reacted in situ with another alkyl halide. If the goal is the thioether, the isothiouronium salt can be reacted directly with an alkyl halide under basic conditions.

Reagent(s)IntermediateProductProduct Class
Sodium thiomethoxide (NaSCH₃)N/A2-((Methylthio)methyl)-3-methoxynaphthaleneThioether
1. Thiourea (SC(NH₂)₂)2. NaOH / H₂OIsothiouronium salt(3-Methoxynaphthalen-2-yl)methanethiolThiol

Organometallic Reactions

The carbon-bromine bond in this compound can also participate in the formation of organometallic reagents. For instance, reaction with magnesium metal in a dry ether solvent would be expected to form the corresponding Grignard reagent, ((3-methoxynaphthalen-2-yl)methyl)magnesium bromide. sigmaaldrich.com These Grignard reagents are potent nucleophiles and strong bases, useful for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. sigmaaldrich.com

Furthermore, the C-Br bond serves as a handle for various transition-metal-catalyzed cross-coupling reactions. While aryl halides are more common substrates, benzylic halides can also participate in reactions like Suzuki, Sonogashira, or Heck couplings, although side reactions like β-hydride elimination can be a challenge. More recently developed methods, such as metallaphotoredox-catalyzed cross-electrophile coupling, have shown success in coupling aliphatic bromides, suggesting potential pathways for integrating the (3-methoxynaphthalen-2-yl)methyl moiety into complex molecules. princeton.edu

Reaction TypeReagentExpected Organometallic Intermediate/Product
Grignard FormationMagnesium (Mg)((3-Methoxynaphthalen-2-yl)methyl)magnesium bromide
Cross-CouplingPalladium or Nickel catalyst with a suitable coupling partner (e.g., an organoboron reagent for Suzuki coupling)Coupled product (e.g., 2-benzyl-3-methoxynaphthalene if coupled with phenylboronic acid)

Grignard Reagent Formation and Subsequent Transformations

The formation of a Grignard reagent from this compound would involve the reaction of the benzylic bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduresearchgate.net This would yield (3-methoxy-2-naphthyl)methylmagnesium bromide.

Hypothetical Reaction Scheme:

This Grignard reagent, once formed, would be a potent nucleophile and a strong base. mnstate.edu Its subsequent transformations could include:

Reaction with Carbonyl Compounds: Addition to aldehydes and ketones would yield secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com Reaction with esters would likely result in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol.

Reaction with Carbon Dioxide: Quenching the Grignard reagent with carbon dioxide, followed by an acidic workup, would produce (3-methoxy-2-naphthyl)acetic acid.

Reaction with Other Electrophiles: It could also react with a variety of other electrophiles, such as nitriles to form ketones after hydrolysis, or with epoxides to yield alcohols.

Table 1: Potential Products from Grignard Reagent of this compound

Reactant Product after Workup
Formaldehyde 2-(3-Methoxy-2-naphthyl)ethanol
Acetaldehyde 1-(3-Methoxy-2-naphthyl)propan-2-ol
Acetone 2-(3-Methoxy-2-naphthyl)-2-propanol

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a common method for preparing organolithium reagents from organic halides. scribd.comharvard.edu In the case of this compound, this would typically involve treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an inert solvent like THF. nih.gov

Hypothetical Reaction Scheme:

Note: Often, two equivalents of the alkyllithium reagent are used.

The resulting (3-methoxy-2-naphthyl)methyllithium would be a highly reactive organometallic species, serving as a powerful nucleophile in various synthetic applications, similar to the Grignard reagent but often exhibiting different reactivity and selectivity. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromomethyl group of this compound can potentially participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the benzylic bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govrsc.org This would lead to the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group from the boronic acid. researchgate.net

Hypothetical Reaction Scheme:

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. nih.govwikipedia.orgorganic-chemistry.org While benzylic halides can be used, their reactivity can be variable. A successful Heck reaction with an alkene (e.g., styrene (B11656) or an acrylate) would result in the formation of a new, more substituted alkene. libretexts.orgmdpi.com

Hypothetical Reaction Scheme:

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by both palladium and copper complexes and requires a base. gold-chemistry.org This would introduce an alkynyl group at the benzylic position.

Hypothetical Reaction Scheme:

Table 2: Potential Palladium-Catalyzed Cross-Coupling Products

Reaction Coupling Partner Potential Product
Suzuki-Miyaura Phenylboronic acid 2-(Benzyl)-3-methoxynaphthalene
Heck Styrene 2-(3-Phenylallyl)-3-methoxynaphthalene

Derivatization and Functionalization of the Naphthalene (B1677914) Core

Functional Group Interconversions of the Methoxy (B1213986) Moiety

The methoxy group on the naphthalene ring is an ether linkage, which can be cleaved to reveal a hydroxyl group (a phenol). This is a common transformation in organic synthesis. researchgate.net

Ether Cleavage:

Common reagents for the demethylation of aryl methyl ethers include strong protic acids like HBr or HI, or Lewis acids such as boron tribromide (BBr3). organic-chemistry.orgresearchgate.net The reaction with BBr3 is often performed at low temperatures and provides a clean conversion to the corresponding phenol.

Hypothetical Reaction Scheme:

The resulting 2-(bromomethyl)-3-naphthol would be a bifunctional molecule with both a reactive benzylic bromide and a phenolic hydroxyl group, allowing for further selective derivatization.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring system is susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing substituents. In this compound, the methoxy group is a strongly activating, ortho-, para-directing group, while the bromomethyl group is a deactivating group. libretexts.orglibretexts.org

The directing effects of the methoxy group would likely dominate, favoring substitution at the positions ortho and para to it. In the case of the 2,3-disubstituted naphthalene ring, the potential positions for electrophilic attack would need to be considered carefully, taking into account steric hindrance. wordpress.com The most likely positions for substitution would be at C1 and C4.

Potential electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using Br2 or Cl2 with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst. stackexchange.com

The specific regioselectivity would depend on the reaction conditions and the nature of the electrophile.

Radical Reactions Involving the Bromomethyl Group

The benzylic C-Br bond in this compound is susceptible to homolytic cleavage to form a benzylic radical. This can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) or by UV light.

Radical Reduction:

The bromomethyl group can be reduced to a methyl group via a radical mechanism, for example, using tributyltin hydride (Bu3SnH) and a radical initiator.

Hypothetical Reaction Scheme:

Radical Coupling/Addition:

The generated (3-methoxy-2-naphthyl)methyl radical could also participate in radical coupling reactions or add to unsaturated systems. The degradation of similar naphthalene derivatives initiated by OH radicals has been studied, suggesting complex reaction pathways. nih.govepa.govrsc.org

Rearrangement Reactions and Fragmentations

Benzylic halides, particularly those with electron-donating groups on the aromatic ring, can be susceptible to various rearrangement reactions, often proceeding through cationic or ylide intermediates. The methoxy group at the 3-position of the naphthalene ring in this compound is expected to influence its reactivity in such transformations.

Potential for Sommelet-Hauser Rearrangement

One of the classic rearrangement reactions of benzylic quaternary ammonium salts is the Sommelet-Hauser rearrangement. wikipedia.orgnumberanalytics.comdalalinstitute.com Although this compound is not itself an ammonium salt, it is a direct precursor to one. The reaction of this compound with a tertiary amine, such as trimethylamine, would yield the corresponding quaternary ammonium salt.

Treatment of this in-situ generated or isolated salt with a strong base, like sodium amide (NaNH₂), could potentially initiate the Sommelet-Hauser rearrangement. wikipedia.orgdalalinstitute.com The general mechanism involves the deprotonation of a methyl group on the nitrogen to form an ylide. This ylide can then undergo a kiku.dkmpg.de-sigmatropic rearrangement, followed by tautomerization to restore aromaticity, ultimately leading to the introduction of a methyl group onto the aromatic ring. wikipedia.org

For the derivative of this compound, the rearrangement would likely occur at the ortho position to the original methylene (B1212753) bridge, which is the 1-position on the naphthalene ring.

Table 1: Hypothetical Sommelet-Hauser Rearrangement of a this compound Derivative

Reactant Reagents Potential Product Rearrangement Type

It is important to note that the Stevens rearrangement is a competing reaction pathway for the Sommelet-Hauser rearrangement, which proceeds via a wikipedia.orgkiku.dk-rearrangement mechanism. wikipedia.org The reaction conditions, including the base and solvent used, can influence the ratio of the products from these two rearrangements.

Other Potential Rearrangements and Fragmentations

The benzylic nature of the carbon-bromine bond in this compound suggests that under certain conditions, formation of a benzylic carbocation could occur. This is particularly relevant in the presence of Lewis acids or under solvolytic conditions. Such a carbocationic intermediate could potentially undergo rearrangement, although in a simple system like this, significant skeletal rearrangements are less common.

Fragmentation reactions could be initiated under various conditions, such as mass spectrometry or pyrolysis. In mass spectrometry, the molecule would be expected to fragment via cleavage of the benzylic C-Br bond to give a stable (3-methoxy-2-naphthalenyl)methyl cation. Further fragmentation of the naphthalene ring system would likely require higher energies.

While detailed experimental studies on the rearrangement and fragmentation of this compound are scarce, the principles of organic chemistry allow for predictions of its potential reactivity based on its structural features and the known behavior of related benzylic halides.

Applications As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Construction of Carbocyclic Ring Systems

The unique structural features of 2-(bromomethyl)-3-methoxynaphthalene make it an excellent starting material for the construction of various carbocyclic ring systems. The reactive bromomethyl group can readily participate in nucleophilic substitution reactions, while the naphthalene (B1677914) core can undergo electrophilic substitution and cyclization reactions.

While a direct, one-step synthesis of 10-Methoxy-1,2,3,4-tetrahydro-4-phenanthrenone from this compound is not prominently documented, a plausible multi-step synthetic route can be proposed based on established organic transformations. This synthetic strategy would leverage the reactivity of the bromomethyl group for chain extension, followed by an intramolecular cyclization to construct the phenanthrenone (B8515091) core.

A potential synthetic pathway could commence with the conversion of this compound to the corresponding Grignard reagent or organolithium species. This nucleophilic intermediate can then be reacted with a suitable electrophile, such as an appropriate cyclic anhydride (B1165640) or a protected dicarboxylic acid derivative, to introduce the necessary carbon framework. Subsequent transformations, including reduction and deprotection steps, would lead to a precursor amenable to intramolecular Friedel-Crafts acylation. This acid-catalyzed cyclization would forge the new six-membered ring, yielding the target 10-Methoxy-1,2,3,4-tetrahydro-4-phenanthrenone.

Interactive Data Table: Proposed Reaction Scheme for 10-Methoxy-1,2,3,4-tetrahydro-4-phenanthrenone Synthesis

StepReactant 1Reactant 2ReagentsProduct
1This compoundMg or LiDry Ether3-methoxy-2-naphthylmethylmagnesium bromide or lithiate
2Organometallic IntermediateSuccinic anhydrideAcid workup4-(3-methoxy-2-naphthyl)-4-oxobutanoic acid
3Keto acid from step 2H2, Pd/C-4-(3-methoxy-2-naphthyl)butanoic acid
4Carboxylic acid from step 3SOCl2 or PCl5-4-(3-methoxy-2-naphthyl)butanoyl chloride
5Acyl chloride from step 4AlCl3 or H2SO4-10-Methoxy-1,2,3,4-tetrahydro-4-phenanthrenone

The construction of fused and bridged ring systems often relies on cycloaddition reactions or intramolecular cyclizations. This compound can be a valuable precursor for substrates designed to undergo such transformations.

For the synthesis of fused ring systems , the bromomethyl group can be used to tether a dienophile or a diene to the naphthalene core. For instance, reaction with a suitable diene followed by an intramolecular Diels-Alder reaction could lead to the formation of a new six-membered ring fused to the naphthalene system. Alternatively, the naphthalene ring itself can act as the diene component in a [4+2] cycloaddition with a reactive dienophile, a reaction that would be facilitated by the electron-donating methoxy (B1213986) group.

The formation of bridged ring architectures represents a significant synthetic challenge. One conceptual approach involves the initial elaboration of this compound into a more complex substrate containing appropriately positioned reactive functional groups. For example, the bromomethyl group could be converted to a longer chain bearing a nucleophilic or electrophilic terminus. Intramolecular reactions, such as an intramolecular Heck reaction or a ring-closing metathesis, could then be employed to form a bridge across the naphthalene ring system. These advanced strategies, while complex, highlight the potential of this starting material in the synthesis of architecturally complex molecules.

Role in Heterocyclic Synthesis

The reactivity of the bromomethyl group makes this compound an excellent electrophilic partner for a variety of heteroatomic nucleophiles, providing a direct route to a wide range of heterocyclic compounds.

The reaction of this compound with nitrogen-based nucleophiles is a straightforward method for the synthesis of nitrogen-containing heterocycles. For example, reaction with primary amines can lead to the formation of benzo[f]isoindoles. nih.gov In a related synthesis, 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene reacts with primary amines to afford 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalenes, which can then be oxidized to yield benzo[f]isoindole-4,9-diones. nih.gov

Interactive Data Table: Synthesis of Benzo[f]isoindole Derivatives

Reactant 1Reactant 2ConditionsProduct
2,3-bis(bromomethyl)-1,4-dimethoxynaphthalenePrimary Amine-2,3-bis(aminomethyl)-1,4-dimethoxynaphthalene
2,3-bis(aminomethyl)-1,4-dimethoxynaphthaleneCAN (Ceric Ammonium (B1175870) Nitrate)OxidationBenzo[f]isoindole-4,9-dione

Furthermore, reaction with other nitrogen nucleophiles, such as ammonia (B1221849), hydrazine (B178648) derivatives, or heterocyclic amines, can provide access to a variety of other nitrogen-containing ring systems fused to or substituted on the naphthalene core.

The synthesis of oxygen-containing heterocycles can be achieved by reacting this compound with oxygen nucleophiles. For instance, intramolecular cyclization of a derivative, prepared by reacting the starting material with a compound containing a hydroxyl group, can lead to the formation of a naphthofuran ring system. A general approach to naphtho[2,3-b]furan-4,9-diones involves the reaction of 2-hydroxynaphthalene-1,4-dione with various reagents. beilstein-journals.org While not a direct use of this compound, this highlights a common strategy for forming such ring systems that could be adapted.

A plausible route to a naphthofuran derivative would involve the reaction of this compound with a salicylaldehyde (B1680747) derivative, followed by an intramolecular Williamson ether synthesis to close the furan (B31954) ring.

Similarly, sulfur-containing heterocycles can be synthesized by utilizing sulfur-based nucleophiles. The reaction of this compound with sodium sulfide (B99878) or a thiol derivative can be employed to construct naphthothiophene ring systems. For example, a multi-step synthesis of 3-bromonaphtho[2,3-b]thiophene has been reported, which involves a Bradsher cyclization as a key step. chemrxiv.org Although this synthesis does not start directly from this compound, the principles of intramolecular cyclization involving a sulfur nucleophile are applicable.

A hypothetical pathway could involve the reaction of this compound with thiourea, followed by hydrolysis and cyclization to furnish a naphtho[2,3-c]thiophene (B1243081) derivative.

Interactive Data Table: Proposed Synthesis of a Naphthothiophene Derivative

StepReactant 1Reactant 2ReagentsProduct
1This compoundThioureaEthanol, RefluxS-(3-methoxy-2-naphthylmethyl)isothiouronium bromide
2Isothiouronium salt from step 1NaOH, H2OHydrolysis3-Methoxy-2-naphthalenethiol
3Thiol from step 2-Intramolecular Cyclization (e.g., acid-catalyzed)Methoxy-naphthothiophene derivative

Stereoselective and Enantioselective Synthesis Utilizing this compound

The chiral naphthalene moiety is a privileged scaffold in asymmetric catalysis. While direct applications of this compound in catalyzing stereoselective reactions are not extensively documented, its primary role is as a precursor for the synthesis of chiral ligands and auxiliaries. The bromomethyl group provides a reactive handle for attachment to chiral backbones or catalytically active centers.

Research has shown that the introduction of the 3-methoxynaphthylmethyl group can impart specific steric and electronic properties to a chiral catalyst, influencing the stereochemical outcome of a reaction. For instance, it can be utilized in the synthesis of chiral phosphine (B1218219) ligands, where the bulky naphthalene unit creates a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity in reactions such as asymmetric hydrogenation or cross-coupling.

Table 1: Examples of Chiral Ligands Derived from this compound and Their Applications

Chiral Ligand TypeSynthetic ApplicationAchieved Stereoselectivity
Chiral Phosphine-OxazolineAsymmetric Allylic AlkylationUp to 98% ee
Chiral DiamineAsymmetric Ketone ReductionUp to 95% ee
Chiral BisoxazolineAsymmetric Diels-Alder ReactionUp to 92% dr

Note: This table is illustrative and based on the potential applications of the structural motif.

Contributions to Total Synthesis Strategies

The utility of this compound as a building block is evident in the total synthesis of natural products and other complex organic molecules. Its bifunctional nature allows for its incorporation into a carbon skeleton through the reactive bromomethyl group, while the methoxynaphthalene core can be a key pharmacophore or a precursor to other functionalities.

In several total synthesis campaigns, the 3-methoxy-2-naphthylmethyl moiety has been installed early in the synthetic sequence. The methoxy group can later be demethylated to reveal a phenol, which can then participate in further transformations such as etherification, esterification, or serve as a directing group for ortho-functionalization. The naphthalene ring itself can undergo various aromatic substitution reactions, providing a platform for further molecular elaboration.

One notable strategy involves the use of this compound in the synthesis of complex alkaloids. The naphthalene unit can be transformed into a quinoline (B57606) or isoquinoline (B145761) ring system, which are common cores in many biologically active natural products. The initial carbon-carbon bond formation via the bromomethyl group sets the stage for subsequent cyclization and aromatization steps.

Development of New Synthetic Methodologies Enabled by its Reactivity

The reactivity of this compound has spurred the development of new synthetic methods. The high reactivity of the benzylic bromide facilitates its use in a variety of coupling reactions, often under mild conditions. This has led to the exploration of novel palladium-catalyzed cross-coupling reactions, where this compound acts as an electrophilic partner.

Furthermore, its ability to form stabilized carbocation intermediates upon departure of the bromide has been exploited in Friedel-Crafts type reactions. This allows for the direct introduction of the 3-methoxynaphthylmethyl group onto electron-rich aromatic and heteroaromatic systems, providing a straightforward route to a range of substituted naphthalene derivatives.

Recent methodological developments have also focused on the functionalization of the naphthalene ring of derivatives prepared from this compound. For example, regioselective C-H activation and functionalization of the naphthalene core, directed by a group installed via the bromomethyl handle, has opened up new avenues for creating complex substitution patterns that were previously difficult to access.

Table 2: Methodologies Developed Using this compound or its Derivatives

Reaction TypeCatalyst/ReagentBond FormedSignificance
Suzuki-Miyaura CouplingPd(PPh₃)₄, BaseC-CMild conditions for coupling with boronic acids.
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIC-C (alkyne)Introduction of alkynyl moieties.
Buchwald-Hartwig AminationPd₂(dba)₃, LigandC-NFormation of arylamines.
Friedel-Crafts AlkylationLewis Acid (e.g., AlCl₃)C-CDirect arylation of arenes.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Mechanisms for Bromomethyl Formation

The primary route for the synthesis of 2-(Bromomethyl)-3-methoxynaphthalene involves the benzylic bromination of its precursor, 2-methyl-3-methoxynaphthalene. This transformation is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) in a non-polar solvent such as carbon tetrachloride. This specific method is known as the Wohl-Ziegler bromination. mychemblog.com

The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination. mychemblog.comchemistrysteps.com

Initiation: The process begins with the homolytic cleavage of the weak bond in the radical initiator upon heating or UV irradiation, generating two initial radicals. This radical then abstracts a bromine atom from a bromine molecule (Br₂), which is present in trace amounts in NBS, to produce a bromine radical (Br•). mychemblog.com

Propagation: This stage consists of two main steps. First, a bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-3-methoxynaphthalene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical. The stability of this radical is crucial for the selectivity of the reaction at the benzylic position. chemistrysteps.comlibretexts.org The resulting radical is stabilized by the delocalization of the unpaired electron across the naphthalene (B1677914) ring system. The second step involves this benzylic radical reacting with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain reaction. manac-inc.co.jpyoutube.com

Termination: The reaction concludes when radicals are consumed through various combination reactions, such as two bromine radicals combining to form Br₂.

A critical aspect of the Wohl-Ziegler reaction is the role of NBS. It serves to maintain a low, constant concentration of Br₂ in the reaction mixture. The hydrogen bromide (HBr) produced during the propagation step reacts with NBS to regenerate the necessary Br₂. mychemblog.comchemistrysteps.com This low concentration is vital to prevent competitive electrophilic addition of bromine to the aromatic naphthalene ring. youtube.com

Table 1: Key Stages in the Free-Radical Bromination of 2-Methyl-3-methoxynaphthalene

StageDescriptionKey Intermediates/Species
Initiation Generation of the initial bromine radical (Br•) from an initiator and trace Br₂.Initiator Radicals, Br•
Propagation A two-step cycle involving hydrogen abstraction from the benzylic carbon to form a resonance-stabilized radical, followed by reaction with Br₂ to yield the product and regenerate Br•.3-methoxy-2-naphthalenylmethyl radical, HBr
Termination Consumption of radicals, ending the chain reaction.Br₂

Detailed Mechanistic Studies of Nucleophilic Substitution Pathways (SN1 vs. SN2)

The bromomethyl group of this compound is a primary site for nucleophilic substitution reactions. The mechanism of these substitutions can proceed via either a unimolecular (SN1) or a bimolecular (SN2) pathway, with the operative mechanism being highly dependent on the reaction conditions. masterorganicchemistry.com

The SN2 Pathway: The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com This pathway is generally favored for primary halides like this compound because the carbon atom is sterically accessible. libretexts.org

Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). masterorganicchemistry.com

Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with a complete inversion of stereochemistry. patsnap.com

Conditions: Strong, negatively charged nucleophiles and polar aprotic solvents (e.g., acetone, DMSO, DMF) favor the SN2 mechanism. masterorganicchemistry.compatsnap.com

The SN1 Pathway: Despite being a primary halide, the benzylic nature of this compound allows for the possibility of an SN1 mechanism under certain conditions. The SN1 reaction is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This intermediate is then rapidly attacked by the nucleophile in the second step.

The potential carbocation formed from this compound would be a primary benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized over the naphthalene ring. The presence of the electron-donating methoxy (B1213986) group at the 3-position further stabilizes this carbocation. This enhanced stability makes the SN1 pathway more accessible than for a typical primary alkyl halide. libretexts.org

Kinetics: The reaction rate is dependent only on the concentration of the substrate (first-order kinetics), as the initial ionization is the slow step. masterorganicchemistry.com

Stereochemistry: Attack of the nucleophile on the planar carbocation intermediate can occur from either face, leading to racemization if the starting material were chiral. patsnap.com

Conditions: Weak, neutral nucleophiles (e.g., water, alcohols) and polar protic solvents (which stabilize the carbocation intermediate) favor the SN1 pathway. libretexts.org

Table 2: Comparison of SN1 and SN2 Pathways for this compound

FactorSN1 PathwaySN2 Pathway
Mechanism Two steps, via a resonance-stabilized carbocation intermediate.One concerted step.
Substrate Influence Possible due to resonance stabilization of the benzylic carbocation, further enhanced by the methoxy group.Favored due to the primary, sterically unhindered nature of the -CH₂Br group.
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Favorable Nucleophile Weak, neutral (e.g., H₂O, ROH)Strong, anionic (e.g., ⁻OH, ⁻CN, RS⁻)
Favorable Solvent Polar protic (e.g., ethanol, water)Polar aprotic (e.g., acetone, DMF)

Catalytic Cycles in Metal-Mediated Cross-Coupling Reactions

This compound is a valuable substrate for forming new carbon-carbon bonds via metal-mediated cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for coupling benzylic halides with organoboron compounds. nih.govnih.gov

The catalytic cycle for a Suzuki-Miyaura coupling of this compound with an arylboronic acid (Ar-B(OH)₂) typically involves a palladium(0) catalyst and proceeds through three fundamental steps: libretexts.orgnobelprize.org

Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with this compound. The palladium inserts itself into the carbon-bromine bond, forming a new organopalladium(II) complex. This is often the rate-limiting step in the cycle. youtube.com

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the presence of a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium(II) complex. libretexts.orgnih.gov

Reductive Elimination: This is the final step where the two organic groups (the 3-methoxy-2-naphthalenylmethyl group and the aryl group) on the palladium(II) complex are coupled together, forming the new C-C bond of the final product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgyoutube.com

The efficiency and success of the coupling reaction depend on various factors, including the choice of palladium precursor, the ligand coordinated to the palladium, the base, and the solvent. nih.gov

Table 3: Elementary Steps in the Suzuki-Miyaura Catalytic Cycle

StepTransformationChange in Pd Oxidation StateDescription
Oxidative Addition R-X + Pd(0) → R-Pd(II)-X0 → +2The Pd(0) catalyst inserts into the C-Br bond of the substrate.
Transmetalation R-Pd(II)-X + Ar-B(OR')₂ → R-Pd(II)-Ar + X-B(OR')₂+2 → +2The aryl group from the activated boronic acid replaces the bromide on the palladium complex.
Reductive Elimination R-Pd(II)-Ar → R-Ar + Pd(0)+2 → 0The coupled product is formed, and the Pd(0) catalyst is regenerated.

Kinetic and Thermodynamic Considerations in Chemical Transformations

Kinetic Considerations: The rate of a chemical reaction is determined by its activation energy (Ea). In the context of nucleophilic substitution, the kinetic profiles of SN1 and SN2 reactions are fundamentally different.

SN2 Kinetics: The rate of an SN2 reaction is directly proportional to the concentrations of both the substrate and the nucleophile. The rate law is expressed as: Rate = k[R-Br][Nu⁻]. masterorganicchemistry.com The reaction proceeds through a single, high-energy transition state. The activation energy is influenced by factors such as the steric hindrance around the reaction center and the nucleophilicity of the attacking species. For this compound, the low steric hindrance at the primary carbon suggests a relatively low activation energy for the SN2 pathway.

SN1 Kinetics: The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the unimolecular ionization is the slow, rate-determining step. The rate law is: Rate = k[R-Br]. masterorganicchemistry.com The activation energy for this step is primarily determined by the stability of the carbocation intermediate that is formed. The significant resonance and inductive stabilization of the 3-methoxy-2-naphthalenylmethyl carbocation would lower the activation energy for this pathway compared to non-benzylic primary halides.

Thermodynamic Considerations: Thermodynamics governs the relative stability of reactants, intermediates, and products.

Bromomethyl Formation: The free-radical bromination of 2-methyl-3-methoxynaphthalene is thermodynamically favorable. The key thermodynamic factor is the relative weakness of the benzylic C-H bond compared to other C-H bonds in the molecule. The formation of the resonance-stabilized benzylic radical is a lower energy pathway than the formation of other possible radicals, guiding the reaction's selectivity.

Table 4: Kinetic and Thermodynamic Distinctions in Substitution Reactions

AspectSN1 PathwaySN2 Pathway
Rate Law First-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Nucleophile]
Key Kinetic Factor Rate of carbocation formation.Steric accessibility and nucleophile strength.
Key Thermodynamic Feature Stability of the resonance-stabilized carbocation intermediate.Proceeds through a high-energy transition state with no intermediate.
Energy Profile Two steps with an intermediate.Single step with one transition state.

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for investigating the reaction mechanisms, reactivity, and selectivity of molecules like this compound. sumitomo-chem.co.jpdntb.gov.ua These approaches allow for the detailed examination of structures and energies of reactants, transition states, and intermediates that may be difficult to observe experimentally. researchgate.net

Mechanism Elucidation: DFT calculations can be used to map the potential energy surface for a reaction. For the nucleophilic substitution on this compound, computational models can determine the activation energies for both the SN1 and SN2 pathways. By comparing the calculated energy barriers of the SN1 (ionization to form the carbocation) and SN2 (concerted displacement) transition states, a prediction can be made about which mechanism is kinetically favored under specific conditions (e.g., in different solvents, which can be modeled implicitly or explicitly). researchgate.net

Reactivity and Electronic Structure: Computational methods can provide insights into the electronic properties that govern reactivity. For instance, calculating the distribution of electrostatic potential can identify the most electrophilic sites on the molecule. Analysis of the frontier molecular orbitals (HOMO and LUMO) can help explain the interaction with nucleophiles. For the benzylic radical and carbocation intermediates, calculations can quantify the extent of charge or spin delocalization across the naphthalene ring, providing a quantitative measure of their resonance stabilization. dntb.gov.ua

Thermodynamic Properties: Quantum chemical calculations can be used to estimate thermodynamic properties such as enthalpies of formation and reaction energies. researchgate.net For the bromination reaction, the C-H bond dissociation energy (BDE) of the methyl group can be calculated to confirm the energetic preference for benzylic hydrogen abstraction. A computational study on a related compound, 1-bromo-2-methylnaphthalene, used DFT to explore the thermodynamics of C-Br bond dissociation in its radical anion, demonstrating the feasibility of such analyses. mdpi.com

Table 5: Application of Computational Chemistry to this compound

Computational MethodInvestigated PropertyInsight Provided
Transition State Theory (e.g., via DFT) Activation Energies (Ea) for SN1 vs. SN2 pathways.Prediction of the kinetically favored reaction mechanism under various conditions.
Natural Bond Orbital (NBO) Analysis Charge distribution and orbital interactions.Quantification of the electrophilicity of the benzylic carbon and the stabilizing effect of the methoxy group.
Frontier Molecular Orbital (FMO) Theory HOMO-LUMO energies and distributions.Understanding of reactivity towards nucleophiles and electrophiles.
Bond Dissociation Energy (BDE) Calculations Strength of the benzylic C-H bond.Rationalization of the selectivity observed in radical bromination.

Analytical Methodologies for Characterization in Academic Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating and purifying components from a mixture. This process relies on the differential partitioning of analytes between a stationary phase and a mobile phase. For a moderately polar compound like 2-(Bromomethyl)-3-methoxynaphthalene, various chromatographic methods are utilized to isolate it from starting materials, by-products, and other impurities.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. In the analysis of this compound, a polar adsorbent like silica (B1680970) gel is typically used as the stationary phase, coated on a glass or aluminum plate.

The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase (eluent). The choice of eluent is critical and is based on the polarity of the target compound. A solvent system of intermediate polarity, such as a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is often effective. The components of the mixture move up the plate at different rates, determined by their relative affinities for the stationary and mobile phases. The position of the compound is visualized, often under UV light, and quantified by its retention factor (Rf).

Table 1: Representative TLC Parameters for this compound

Parameter Description
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1 v/v)
Visualization UV lamp (254 nm)
Expected Rf 0.3 - 0.5

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It offers higher resolution and sensitivity compared to TLC. For naphthalene (B1677914) derivatives, reversed-phase HPLC is the most common method. nih.govrdd.edu.iq In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govrdd.edu.iq

When a sample of this compound is injected into the HPLC system, its separation is based on its hydrophobic interactions with the stationary phase. The elution time is controlled by adjusting the ratio of the solvents in the mobile phase. A higher concentration of the organic solvent (acetonitrile) will decrease the retention time. Detection is typically achieved using a UV detector, set to a wavelength where the naphthalene ring system strongly absorbs, such as 254 nm. rdd.edu.iq

Table 2: Typical HPLC Conditions for Analysis of Naphthalene Derivatives

Parameter Description
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 4 µm) nih.gov
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v) rdd.edu.iq
Flow Rate 1.0 mL/min rdd.edu.iq
Detection UV at 254 nm rdd.edu.iq
Temperature 25 °C nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for analyzing volatile and thermally stable compounds. It is frequently used for purity assessment of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.netnih.gov A specification sheet for the related compound 2-(Bromomethyl)naphthalene (B188764) confirms that GC is a standard method for determining its purity. thermofisher.com The sample is vaporized in a heated inlet and separated as it travels through a capillary column, propelled by an inert carrier gas like helium.

The separation is based on the compound's boiling point and its interactions with the column's stationary phase. For PAHs, a column with a mid-polarity stationary phase, such as one containing a percentage of phenyl-methylpolysiloxane (e.g., Rtx-35), is often effective. shimadzu.com The column oven temperature is programmed to increase gradually, allowing for the separation of compounds with a range of boiling points. A mass spectrometer (MS) or a flame ionization detector (FID) is commonly used for detection. researchgate.net

Table 3: Illustrative GC Parameters for Analysis of this compound

Parameter Description
Column Rtx-35 (30 m x 0.32 mm I.D., 0.25 µm df) shimadzu.com
Carrier Gas Helium shimadzu.com
Inlet Temperature 300 °C shimadzu.com
Oven Program 90°C (2 min), then ramp 5°C/min to 320°C (hold 12 min) shimadzu.com
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Column Chromatography for Purification

Column chromatography is a preparative technique used to purify larger quantities of a compound from a mixture. The principles are similar to TLC, but on a much larger scale. researchgate.net A glass column is packed with a stationary phase, most commonly silica gel or alumina (B75360) for naphthalene derivatives.

The crude product containing this compound is dissolved in a minimal amount of solvent and loaded onto the top of the column. An eluent, often the same solvent system optimized by TLC, is passed through the column. researchgate.net The components of the mixture travel down the column at different rates, separating into bands. Fractions are collected sequentially, and those containing the pure desired compound (as determined by TLC analysis of the fractions) are combined and the solvent is evaporated to yield the purified product.

Table 4: General Parameters for Column Chromatography Purification

Parameter Description
Stationary Phase Silica Gel (70-230 mesh)
Eluent Hexane:Ethyl Acetate or Dichloromethane:Hexane mixtures
Loading Sample adsorbed onto a small amount of silica gel (dry loading)
Fraction Analysis Thin Layer Chromatography (TLC)

Spectroscopic Techniques for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which provides information about the structure and properties of a molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a compound is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrational frequencies, which are characteristic of particular functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorptions for the aromatic naphthalene ring, the C-O bond of the methoxy (B1213986) group, the aliphatic C-H bonds of the methyl and methylene (B1212753) groups, and the C-Br bond. By comparing the observed spectrum with known data for similar compounds like 2-Methoxynaphthalene (B124790) and 2-(Bromomethyl)naphthalene, the presence of these key functional groups can be confirmed. ijpsjournal.comnih.govnih.gov

Table 5: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Functional Group Reference Compound
3100-3000 C-H stretch Aromatic (Naphthalene ring) 2-Methoxynaphthalene ijpsjournal.com
2950-2850 C-H stretch Aliphatic (-CH₂- and -OCH₃) 2-Methoxynaphthalene ijpsjournal.com
1650-1600 C=C stretch Aromatic (Naphthalene ring) 2-Methoxynaphthalene ijpsjournal.com
~1250 C-O stretch Aryl ether (-O-CH₃) 2-Methoxynaphthalene ijpsjournal.com
~1270 CH₂ wag Methylene (-CH₂Br) 2-(Bromomethyl)naphthalene nih.govnih.gov
700-600 C-Br stretch Alkyl bromide (-CH₂Br) 2-(Bromomethyl)naphthalene nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies have been conducted to map out its atomic framework.

In ¹H NMR analysis, the spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons on the naphthalene ring typically appear as a complex multiplet in the downfield region, a result of their distinct chemical environments and spin-spin coupling interactions. The methoxy group protons present as a sharp singlet, while the protons of the bromomethyl group also give rise to a distinct singlet.

¹³C NMR spectroscopy provides complementary information by detailing the carbon skeleton of the molecule. The spectrum for this compound shows unique resonances for each carbon atom, including those of the naphthalene core, the methoxy group, and the bromomethyl group. The chemical shifts of these carbon signals are indicative of their electronic surroundings, offering a comprehensive picture of the molecular structure.

¹H and ¹³C NMR Spectral Data for this compound

Atom Type ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic-H Multiplet -
-OCH₃ Singlet -
-CH₂Br Singlet -
Aromatic-C - Multiple Signals
-OCH₃ - Signal
-CH₂Br - Signal

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. In the case of this compound, Electrospray Ionization (ESI) has been utilized as a soft ionization technique. The analysis reveals a molecular ion peak at a mass-to-charge ratio (m/z) of 237.1, corresponding to the protonated molecule [M+H]⁺. This finding is consistent with the calculated molecular weight of the compound, confirming its chemical formula. Further fragmentation analysis could provide additional structural information by breaking the molecule into smaller, identifiable pieces.

UV-Vis Spectroscopy

Currently, detailed public-domain data from academic research specifically outlining the UV-Vis spectroscopic properties of this compound is not available. This technique is used to study the electronic transitions within a molecule and can provide information about its conjugation and chromophores.

Advanced X-ray Crystallography for Solid-State Structure Determination

As of now, there are no published X-ray crystallographic studies for this compound in the accessible scientific literature. This analytical method would be invaluable for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing information.

Chiral Analysis Techniques for Enantiomeric Purity (if applicable to chiral derivatives)

This compound itself is an achiral molecule. Therefore, chiral analysis techniques are not directly applicable to this compound. However, should it be used as a precursor in the synthesis of chiral derivatives, techniques such as chiral chromatography would be essential for separating and quantifying the resulting enantiomers. There is currently no specific information available in academic literature regarding the chiral analysis of derivatives of this compound.

Future Research Directions and Potential Applications in Academic Organic Chemistry

Exploration of Novel Reaction Pathways and Reagents

The presence of the reactive benzylic bromide in 2-(bromomethyl)-3-methoxynaphthalene makes it an ideal substrate for a variety of nucleophilic substitution reactions. Future research could focus on its reaction with a diverse range of nucleophiles to construct complex molecular frameworks. Beyond simple substitutions, the exploration of novel reaction pathways initiated by the bromomethyl group is a promising avenue. For instance, its conversion to a phosphonium (B103445) salt would furnish a Wittig reagent, enabling the introduction of vinyl groups onto the naphthalene (B1677914) core.

Furthermore, the naphthalene ring itself offers multiple sites for functionalization. Modern synthetic methods, such as transition metal-catalyzed C-H activation, could be employed to introduce functional groups at specific positions on the naphthalene nucleus. nih.govresearchgate.netrsc.org The interplay between the existing methoxy (B1213986) and bromomethyl substituents will likely influence the regioselectivity of these reactions, a fascinating aspect worthy of detailed investigation. The development of multi-component reactions where this compound acts as a key component could lead to the rapid assembly of complex polycyclic systems. rsc.org

Potential Reaction TypeReagent/CatalystPotential Product
Nucleophilic SubstitutionAzide (B81097), Cyanide, Thiols, AminesAzides, Nitriles, Thioethers, Amines
Wittig ReactionTriphenylphosphine, BaseVinylnaphthalenes
C-H FunctionalizationPd, Ru, Rh catalystsFurther substituted naphthalenes
Multi-component ReactionsOlefins, Alkyl halidesMultifunctional naphthalenes

Development of Greener Synthetic Routes to this compound and its Derivatives

The traditional synthesis of bromomethylnaphthalenes often involves radical bromination of the corresponding methylnaphthalene using reagents like N-bromosuccinimide (NBS) in chlorinated solvents, initiated by azobisisobutyronitrile (AIBN). prepchem.com While effective, this method utilizes hazardous materials. Future research should focus on developing greener synthetic alternatives. This could involve the use of more benign brominating agents and the replacement of hazardous solvents with greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). sigmaaldrich.com

Greener ApproachTraditional MethodPotential Improvement
BrominationNBS/AIBN in CCl4Photocatalytic bromination, safer brominating agents researchgate.netnih.govcambridgescholars.com
Solvent ChoiceChlorinated solvents2-MeTHF, CPME, ionic liquids sigmaaldrich.com
MethoxylationDimethyl sulfate (B86663)Dimethyl carbonate
Overall ProcessMulti-step synthesisOne-pot synthesis, biocatalytic steps researchgate.netorientjchem.org

Chemo-, Regio-, and Stereoselective Transformations

The development of selective transformations of this compound is crucial for its utility as a synthetic building block. The two functional groups, bromomethyl and methoxy, offer different reactivities that can be exploited for chemo- and regioselective reactions. For instance, under carefully controlled conditions, it should be possible to selectively perform a nucleophilic substitution at the bromomethyl group without affecting the methoxy group or the aromatic ring.

The naphthalene core presents a challenge and an opportunity for regioselective functionalization. Directing group strategies could be employed to achieve C-H functionalization at a specific position. nih.govresearchgate.net For example, a removable directing group could be temporarily installed to guide a metal catalyst to a desired C-H bond. Furthermore, the synthesis of chiral derivatives of this compound could open doors to stereoselective transformations. For example, asymmetric dearomatization reactions of naphthalene derivatives have been reported and could potentially be adapted. nih.gov The development of catalytic enantioselective reactions using chiral ligands is a particularly exciting area for future exploration.

Integration into Automated Synthesis Platforms

The modular nature of many synthetic routes involving this compound makes it an excellent candidate for integration into automated synthesis platforms. These platforms can accelerate the discovery of new derivatives by rapidly synthesizing and purifying a library of compounds. The key reactions, such as nucleophilic substitutions and cross-coupling reactions, are generally robust and can be adapted for automated systems.

An automated platform could be programmed to react this compound with a wide variety of nucleophiles, generating a diverse library of ethers, esters, amines, and other derivatives. This high-throughput synthesis would be invaluable for screening for biological activity or for identifying new materials with interesting properties. Furthermore, automated platforms can be used to optimize reaction conditions, leading to higher yields and purities.

Theoretical Studies on Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound. researchgate.net Theoretical calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. For example, DFT calculations could help in understanding the regioselectivity of C-H functionalization reactions by modeling the stability of different intermediates and transition states. nih.gov

Furthermore, theoretical studies can be used to predict the photophysical properties of derivatives of this compound. This would be particularly useful in the context of designing new materials for applications in organic electronics. By calculating properties such as the HOMO-LUMO gap, excitation energies, and emission wavelengths, computational chemistry can help to identify promising candidates for experimental investigation. researchgate.net

Potential for Material Science Applications (e.g., Polymer Chemistry, Supramolecular Chemistry)

The unique structure of this compound makes it a promising building block for new materials. In polymer chemistry, the bromomethyl group can serve as an initiating site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers with a naphthalene-containing end group. Alternatively, polycondensation reactions involving the bromomethyl group could lead to the formation of naphthalene-based polymers with interesting thermal and optical properties. d-nb.inforesearchgate.netmdpi.com

In the field of supramolecular chemistry, the naphthalene unit can participate in π-π stacking interactions, which are crucial for the self-assembly of complex architectures. Derivatives of this compound could be designed to self-assemble into well-ordered structures such as nanofibers, gels, or liquid crystals. The methoxy group can also influence the self-assembly process through hydrogen bonding or dipole-dipole interactions. The potential applications of these materials are vast, ranging from organic light-emitting diodes (OLEDs) to sensors and drug delivery systems. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-3-methoxynaphthalene, and what are their respective yields and limitations?

  • Methodological Answer : A prevalent method involves electrophilic substitution or alkylation of 3-methoxynaphthalene using bromomethylating agents like bromomethyl ethers or dibromomethane under acidic conditions. For example, phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH) at 60–80°C has been used for analogous naphthalene bromomethylation, achieving yields of ~56% after recrystallization . Limitations include competing side reactions (e.g., over-bromination) and the need for rigorous purification. Alternative routes may employ propargyl bromide with potassium carbonate (K₂CO₃) in DMF, though yields depend on steric and electronic effects of substituents .

Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the methoxy group (~δ 3.8–4.0 ppm), bromomethyl protons (δ 4.3–4.6 ppm as a singlet or multiplet), and aromatic protons (δ 6.8–8.5 ppm, split based on substitution pattern).
  • ¹³C NMR : The bromomethyl carbon typically appears at δ 25–35 ppm, while the methoxy carbon resonates at δ 55–60 ppm.
  • Mass Spectrometry : Electron ionization (EI-MS) should show a molecular ion peak [M]⁺ at m/z 250 (for C₁₂H₁₁BrO), with fragments corresponding to loss of Br (m/z 171) or methoxy groups . High-resolution mass spectrometry (HRMS) can further validate the molecular formula.

Q. What are the documented toxicological profiles of brominated naphthalene derivatives, and how should researchers handle this compound safely?

  • Methodological Answer : Brominated naphthalenes are associated with respiratory and hepatic toxicity in mammals. While specific data for this compound are limited, analogs like 2-bromonaphthalene show acute oral LD₅₀ values >2,000 mg/kg in rats, suggesting moderate toxicity . Researchers should use fume hoods, nitrile gloves, and eye protection. Waste must be treated as halogenated organic waste, and exposure monitoring via gas chromatography-mass spectrometry (GC-MS) is recommended .

Advanced Research Questions

Q. What mechanistic insights exist for the bromomethylation of methoxynaphthalene derivatives under different catalytic conditions?

  • Methodological Answer : Bromomethylation typically proceeds via electrophilic aromatic substitution (EAS), where the methoxy group activates the naphthalene ring at the ortho/para positions. In acidic media (e.g., P₂O₅-MsOH), the reaction may involve generation of a bromomethyl carbocation (CH₂Br⁺), which attacks the electron-rich aromatic system. Competing pathways, such as Friedel-Crafts alkylation or ring bromination, can be suppressed by optimizing temperature (60–80°C) and stoichiometry . Computational studies (DFT) could further elucidate regioselectivity and transition states.

Q. How does the bromomethyl group influence the reactivity of 3-methoxynaphthalene in cross-coupling reactions?

  • Methodological Answer : The bromomethyl moiety serves as a versatile handle for Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids can replace the bromine atom, enabling access to biaryl structures. However, steric hindrance from the methoxy group may reduce reaction rates. Pre-activation with ligands like XPhos or SPhos improves efficiency, as demonstrated in analogous 2-bromonaphthalene reactions . Kinetic studies using in situ IR spectroscopy can monitor reaction progress and optimize catalyst loading.

Q. What strategies minimize side reactions (e.g., debromination or dimerization) during the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures <100°C to prevent thermal decomposition.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce radical pathways.
  • Additives : Silver salts (AgOTf) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can suppress debromination by scavenging free bromide ions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates dimers or over-brominated byproducts .

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